tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792499
InChI: InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h12,17H,4-11H2,1-3H3
SMILES:
Molecular Formula: C15H27NO3
Molecular Weight: 269.38 g/mol

tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate

CAS No.:

Cat. No.: VC17792499

Molecular Formula: C15H27NO3

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate -

Specification

Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
IUPAC Name tert-butyl 11-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Standard InChI InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h12,17H,4-11H2,1-3H3
Standard InChI Key NDAIEFBOGGKZTB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CCCCC2O)CC1

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name is tert-butyl 11-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, reflecting its spirocyclic architecture where two rings—a six-membered cyclohexane and a six-membered piperidine—share a single nitrogen atom. Key identifiers include:

PropertyValue
Molecular FormulaC₁₅H₂₇NO₃
Molecular Weight269.38 g/mol
CAS Number2142264-31-9
Canonical SMILESCC(C)(C)OC(=O)N1CCC2(CCCCC2O)CC1
PubChem CID138113044

The tert-butyl group enhances steric protection of the ester moiety, while the hydroxyl group at position 7 influences hydrogen-bonding interactions and solubility .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions starting from ketone and amine precursors. A common pathway includes:

  • Cyclization: Condensation of a cyclic ketone (e.g., cyclohexanone) with a protected amine under acidic conditions to form the spirocyclic core.

  • Esterification: Introduction of the tert-butyl carbonate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) .

  • Hydroxylation: Selective oxidation or hydroxylation at position 7 using catalysts like osmium tetroxide or enzymatic methods .

Industrial Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (typically >90%) and purity (≥97%) . Advanced purification techniques, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards .

Reactivity and Functional Transformations

Ester and Hydroxyl Reactivity

The tert-butyl ester is resistant to nucleophilic attack under mild conditions but can be cleaved using strong acids (e.g., trifluoroacetic acid) to yield the free carboxylic acid. The hydroxyl group participates in:

  • Etherification: Formation of ethers via Williamson synthesis.

  • Oxidation: Conversion to ketones using Jones reagent or Dess-Martin periodinane .

Stability Considerations

The spirocyclic structure confers rigidity, reducing conformational flexibility and enhancing thermal stability. Degradation studies indicate decomposition above 250°C, with the tert-butyl group fragmenting first.

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a key intermediate in synthesizing:

  • Central Nervous System (CNS) Agents: Its spirocyclic framework mimics natural alkaloids, enabling blood-brain barrier penetration.

  • Enzyme Inhibitors: The hydroxyl group acts as a hydrogen-bond donor in protease inhibition .

Material Science

Applications in polymer chemistry include:

  • Crosslinking Agents: Reactivity with diisocyanates to form polyurethane networks.

  • Chiral Catalysts: Asymmetric induction in organocatalytic reactions .

Biological Activity and Mechanisms

Target Interactions

In vitro studies suggest affinity for:

  • GPCRs: Modulation of serotonin and dopamine receptors due to structural similarity to psychoactive compounds.

  • Kinases: Competitive inhibition of ATP-binding sites via hydrophobic interactions with the tert-butyl group .

Pharmacokinetics

Preliminary ADME data indicate moderate oral bioavailability (∼40%) in rodent models, with hepatic metabolism via cytochrome P450 enzymes .

Comparative Analysis with Structural Analogs

A comparison with related spirocyclic compounds highlights the impact of functional group positioning:

CompoundHydroxyl PositionKey Differences
tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate 9Reduced steric hindrance, higher solubility
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9 (keto)Enhanced electrophilicity, lower stability

Research Findings and Future Directions

Recent Advances

  • Synthetic Methodology: Photocatalytic hydroxylation reduces reliance on toxic oxidants .

  • Biological Screening: High-throughput assays identify potential antiparkinsonian activity.

Challenges and Opportunities

  • Scalability: Improving cost-efficiency of continuous flow systems.

  • Targeted Delivery: Developing prodrug derivatives to enhance bioavailability.

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